molecular formula C12H13NO B171932 4-n-Propylbenzoylacetonitrile CAS No. 199102-69-7

4-n-Propylbenzoylacetonitrile

Cat. No.: B171932
CAS No.: 199102-69-7
M. Wt: 187.24 g/mol
InChI Key: KVXGLAIRWBFDBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-n-Propylbenzoylacetonitrile typically involves the reaction of 4-n-propylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-n-Propylbenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-n-Propylbenzoylacetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-n-Propylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-n-Propylbenzoylacetonitrile is unique due to its specific propyl substitution on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoylacetonitriles and may confer unique properties in terms of solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

3-oxo-3-(4-propylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXGLAIRWBFDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366400
Record name 4-n-Propylbenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199102-69-7
Record name 4-n-Propylbenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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